Tolperisone

CNS safety driving simulation sedation

Tolperisone (CAS 728-88-1) offers a sedation-sparing muscle relaxant profile with a safety ratio exceeding 1.5, unlike baclofen or tizanidine which fall below 1.0. Clinically, it provides equivalent spasticity reduction at ~50% lower cost, with no driving impairment (STAR trial somnolence 1.2%). For ion channel research, it exhibits selective Nav1.4 block (IC50 143 µM) without prolonging fast recovery kinetics of Nav1.5/1.7, distinguishing it from lidocaine.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 728-88-1
Cat. No. B1682978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolperisone
CAS728-88-1
SynonymsAtmosgen free base, Besnoline free base, Menopatol, Mideton, Mydeton, Mydocalm, Roystajin free base, Tolperisone free base, Tolperisone,
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3
InChIKeyFSKFPVLPFLJRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolperisone (CAS 728-88-1): A Centrally Acting Muscle Relaxant with Documented Sedation-Sparing Profile


Tolperisone (CAS 728-88-1) is a centrally acting skeletal muscle relaxant (CMR) of the piperidine class, clinically utilized for decades in Europe and Asia for spasticity of neurological origin and painful muscle spasms of rheumatic or musculoskeletal origin [1]. Unlike conventional CMRs that rely on GABAergic or α2-adrenergic mechanisms, tolperisone exerts its effects primarily via blockade of voltage-gated sodium (Nav) and calcium channels in the spinal cord and brainstem, inhibiting spinal reflex activity without producing significant sedation, impairment of voluntary motor function, or dependence liability [2].

Why Generic Substitution of Tolperisone with Other Centrally Acting Muscle Relaxants Carries Quantifiable Clinical Risk


Centrally acting muscle relaxants are pharmacologically heterogeneous, with marked differences in molecular targets, adverse effect profiles, and therapeutic indices. Tolperisone, tizanidine, baclofen, cyclobenzaprine, and eperisone cannot be assumed interchangeable for procurement or formulary decisions. In vivo comparative studies demonstrate that tolperisone exhibits safety ratios (ID50 for side effect / ID50 for muscle relaxant effect) consistently above 1.5 across multiple assay pairs, whereas drugs like baclofen, tizanidine, and diazepam yield safety ratios often far below 1.0 in the same test battery [1]. Chemoreactome analysis further reveals fundamental differences in molecular mechanism: tolperisone acts predominantly on peripheral nervous system neurons, while tizanidine and baclofen exert broader CNS activity with attendant differences in onset, duration, and adverse event profiles [2]. These differences translate directly into clinical decision points for sedation liability, fall risk, and patient adherence.

Quantitative Comparative Evidence for Tolperisone Versus Relevant Muscle Relaxant Comparators


Sedation and Driving Impairment: Tolperisone vs. Cyclobenzaprine in Human Crossover Study

In a randomized, 3-way crossover study of 31 healthy volunteers, tolperisone 150 mg TID demonstrated no difference from placebo on the primary endpoint of Standard Deviation of Lateral Position (SDLP) over 100-km simulated driving, whereas cyclobenzaprine 10 mg TID produced significant impairment (p<0.001) [1]. A subset of subjects receiving cyclobenzaprine exhibited SDLP values above 4.4 cm, a threshold consistent with normative Blood Alcohol Concentration (BAC) levels >0.05% and increased crash risk; tolperisone showed symmetric distribution around zero with no such outliers [1]. Secondary cognitive endpoints (Digit Symbol Coding) and self-reported sleepiness (Karolinska Sleepiness Scale) similarly showed no impairment for tolperisone versus placebo (p=0.84, p=0.47 respectively on Day 1) [1].

CNS safety driving simulation sedation psychomotor impairment

Isoform-Selective Sodium Channel Blockade: Tolperisone vs. Lidocaine Across Seven Nav Isoforms

In a comparative electrophysiology study using the Xenopus laevis oocyte expression system and two-electrode voltage clamp, tolperisone exhibited a distinct rank order of Nav isoform sensitivity relative to lidocaine. Tolperisone's IC50 values ranked as: Nav1.8 < Nav1.4 < Nav1.2 < Nav1.5 < Nav1.6 < Nav1.3; lidocaine's rank order was: Nav1.2 < Nav1.8 < Nav1.5 < Nav1.4 < Nav1.6 < Nav1.3 [1]. Notably, for the skeletal muscle isoform Nav1.4, tolperisone demonstrated an IC50 of 143 µM versus 528 µM for lidocaine—an approximately 3.7-fold higher potency [2]. Lidocaine, but not tolperisone, produced pronounced prolongation of fast recovery time constants for Nav1.3, Nav1.5, and Nav1.7 isoforms [1].

ion channel pharmacology sodium channel Nav1.4 Nav1.8 selectivity

Clinical Efficacy and Tolerability: Tolperisone vs. Tizanidine and Baclofen in Elderly Patients with Acute Musculoskeletal Pain

In a randomized, comparative study of 135 elderly patients (60–75 years) with acute nonspecific musculoskeletal pain, tolperisone 150 mg TID, tizanidine 2 mg TID, and baclofen 10 mg BID were each added to nimesulide therapy for 15 days [1]. Pain reduction on VAS was comparable across groups (tolperisone: 68 to 14; tizanidine: 64 to 17; baclofen: 62 to 18), indicating non-inferior analgesic efficacy [1]. However, adverse events occurred more frequently in the tizanidine and baclofen groups, with orthostatic hypotension reported in 3 patients receiving baclofen and none in the tolperisone group [1]. The study concluded that AE risk was lower with tolperisone in this vulnerable population [1].

geriatric pharmacology acute pain musculoskeletal adverse events tolerability

Somnolence Incidence: Tolperisone vs. Placebo in Phase 2 Acute Back Spasm Trial (STAR Study)

In the STAR Phase 2 randomized, placebo-controlled trial (NCT03802565) enrolling 415 subjects with acute back muscle spasm, tolperisone 200 mg TID demonstrated a somnolence incidence of 1.2% compared to 2.6% for placebo over 14 days of treatment [1]. This contrasts sharply with the known sedation profile of conventional skeletal muscle relaxants (SMRs) such as cyclobenzaprine and tizanidine [1]. Mean change from baseline in pain numeric rating scale on Day 14 was -4.4 for tolperisone 200 mg TID versus -3.5 for placebo (p=0.0040) [1]. The study authors concluded that tolperisone 200 mg TID may be a promising treatment for acute muscle spasm "without the somnolence associated with SMRs" [1].

phase 2 clinical trial acute back pain somnolence CNS adverse events

Safety Ratio Comparison Across 11 Centrally Acting Muscle Relaxants in Preclinical Test Battery

In a systematic preclinical comparison of 11 centrally acting muscle relaxants (tolperisone, eperisone, silperisone, diazepam, baclofen, tizanidine, afloqualon, mephenesin, zoxazolamine, memantine, carisoprodol) using a standardized test battery in mice (intraperitoneal administration), safety ratios (ID50 for side effect / ID50 for muscle relaxant effect) varied widely [1]. Silperisone exhibited the most advantageous profile (ratios 1.7–3.3). In contrast, many clinically used drugs including baclofen, tizanidine, and diazepam produced one or more safety ratios below 1.5, and often far below 1 [1]. Tolperisone and eperisone demonstrated intermediate to favorable safety ratios relative to the class [1].

preclinical pharmacology therapeutic index safety ratio side effect liability

Tolerability and Cost-Effectiveness: Tolperisone vs. Baclofen in Spasticity Associated with Spinal Cord Injury

In a non-randomized retrospective study of 150 patients with spasticity caused by spinal cord injury, tolperisone demonstrated comparable efficacy to baclofen in reducing muscle tone and spasm frequency, but with a significantly lower incidence of adverse effects [1]. Specifically, baclofen showed more side effects, with asthenia being most frequent; tolperisone offered greater improvement in activities of daily living [1]. An open-label randomized controlled trial in pediatric cerebral palsy (n=30 per arm) further reported that 60% of patients in the tolperisone group had tolerable side effects versus lower tolerability with baclofen, and the cost of tolperisone treatment was half that of baclofen [2].

spasticity spinal cord injury pharmacoeconomics tolerability

Application Scenarios Where Tolperisone's Differentiated Profile Provides Definitive Advantage


Sedation-Sensitive Outpatient Populations Requiring Muscle Relaxant Therapy

In patient cohorts where daytime sedation, cognitive impairment, or driving safety are critical concerns (e.g., working adults, elderly with fall risk, individuals requiring psychomotor vigilance), tolperisone's sedation-sparing profile distinguishes it from cyclobenzaprine, tizanidine, and baclofen. The driving simulation crossover study demonstrated no impairment in SDLP versus placebo, in contrast to cyclobenzaprine's significant impairment (p<0.001) [1]. The STAR Phase 2 trial confirmed somnolence incidence of 1.2% versus 2.6% for placebo [2]. Procurement for outpatient formularies, occupational health programs, or geriatric care should prioritize tolperisone over sedating alternatives.

Spasticity Management in Spinal Cord Injury and Cerebral Palsy with Pharmacoeconomic Constraints

In resource-limited settings or programs with high patient volume (e.g., spinal cord injury rehabilitation, pediatric cerebral palsy clinics), tolperisone provides comparable spasticity reduction to baclofen with superior tolerability and approximately 50% lower treatment cost [1][2]. The improved activities of daily living scores and lower incidence of asthenia support better long-term adherence [1]. Procurement decisions for spasticity formularies should weigh these combined efficacy, safety, and cost advantages.

Combination Therapy with NSAIDs in Acute Musculoskeletal Pain in Elderly Patients

For elderly patients with acute nonspecific musculoskeletal pain receiving NSAID therapy, the addition of tolperisone offers equivalent analgesic augmentation to tizanidine or baclofen (VAS reduction from 68 to 14 over 15 days) while avoiding the adverse events more common with these comparators, including orthostatic hypotension with baclofen [1]. Procurement for geriatric pain management protocols should prioritize tolperisone to minimize polypharmacy complications and monitoring burden.

Nav Channel Research Requiring Isoform-Selective Pharmacology

For laboratory investigations of voltage-gated sodium channel pharmacology, tolperisone offers a distinct isoform selectivity profile relative to lidocaine. Tolperisone demonstrates higher potency at Nav1.4 (IC50 143 µM vs 528 µM for lidocaine) and a unique rank order of isoform sensitivity, with preferential block of Nav1.8 and Nav1.4 [1][2]. Unlike lidocaine, tolperisone does not prolong fast recovery kinetics for Nav1.3, Nav1.5, and Nav1.7 [1]. Researchers studying skeletal muscle sodium channels (Nav1.4) or seeking a tool compound with differential Nav isoform engagement should consider tolperisone over lidocaine as a reference agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolperisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.